

Spectroscopic Profile of 2-Chloro-4-fluorobenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name:	2-Chloro-4-fluorobenzenesulfonamide
CAS No.:	69156-30-5
Cat. No.:	B3033000

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Introduction

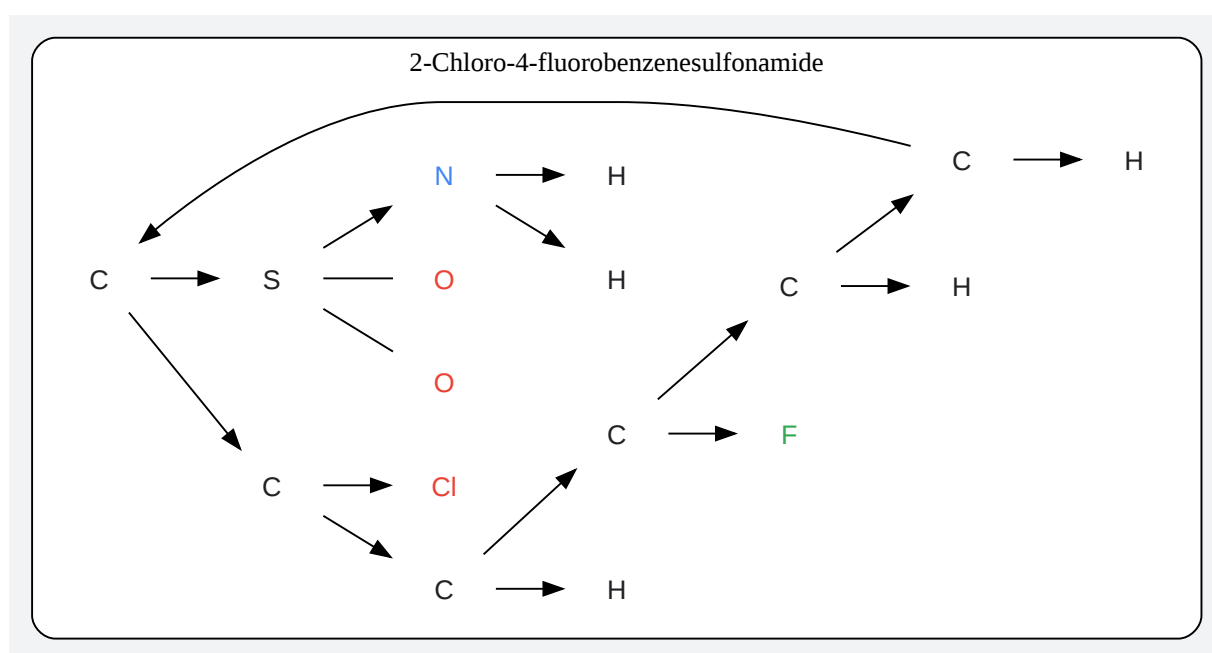
2-Chloro-4-fluorobenzenesulfonamide is a substituted aromatic sulfonamide of significant interest in medicinal chemistry and drug development. The precise elucidation of its molecular structure is paramount for understanding its chemical reactivity, pharmacokinetic properties, and mechanism of action. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond presenting raw data, this guide delves into the causal relationships behind experimental choices and the logic of spectral interpretation, offering field-proven insights for researchers, scientists, and drug development professionals.

The structural integrity of a drug candidate is the bedrock of its development pipeline. Spectroscopic analysis provides a non-destructive and highly informative method to confirm the identity, purity, and structural nuances of a synthesized compound like **2-Chloro-4-fluorobenzenesulfonamide**. Each technique offers a unique window into the molecule's architecture. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy

identifies functional groups through their vibrational modes, and mass spectrometry determines the molecular weight and fragmentation patterns, offering clues to the molecule's lability.

Molecular Structure and Expected Spectroscopic Features

A foundational understanding of the molecular structure of **2-Chloro-4-fluorobenzenesulfonamide** is crucial for anticipating its spectroscopic signatures. The molecule consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a sulfonamide group (-SO₂NH₂). The relative positions of these substituents dictate the electronic environment of each atom and, consequently, their spectroscopic behavior.



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Figure 1: Molecular Structure of **2-Chloro-4-fluorobenzenesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment,

connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

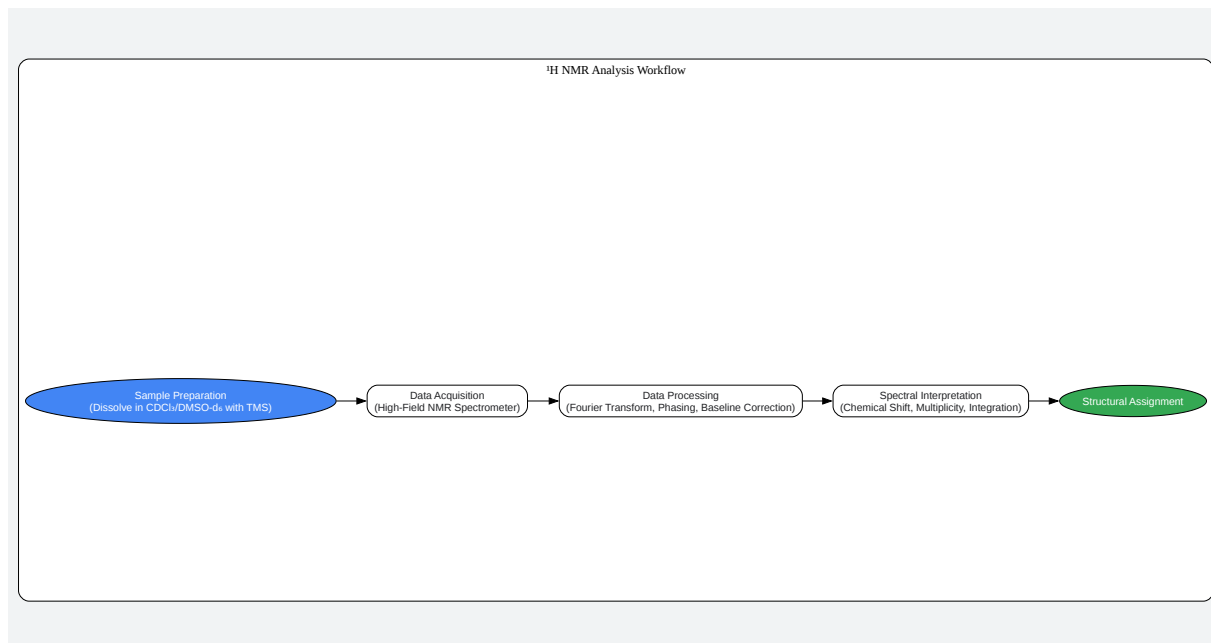
Experimental Protocol:

A typical ¹H NMR spectrum is acquired by dissolving a small sample (5-10 mg) of **2-Chloro-4-fluorobenzenesulfonamide** in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then placed in a high-field NMR spectrometer, and the data is acquired and processed.

Data Interpretation:

The aromatic region of the ¹H NMR spectrum is of particular interest. Due to the substitution pattern, the three aromatic protons are chemically non-equivalent and will exhibit distinct signals. The electron-withdrawing nature of the chlorine, fluorine, and sulfonamide groups will generally shift these protons downfield compared to unsubstituted benzene (δ 7.3 ppm).^{[1][2]} The splitting patterns (multiplicities) of these signals, governed by spin-spin coupling with neighboring protons, are critical for assigning each proton to its specific position on the ring.

Predicted ¹ H NMR Data	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Aromatic Protons	7.8 - 8.2	Doublet of doublets	J(H,H) \approx 8-9, J(H,F) \approx 5-7	H ortho to -SO ₂ NH ₂
7.2 - 7.6	Doublet of doublets	J(H,H) \approx 8-9, J(H,F) \approx 8-10	H meta to -SO ₂ NH ₂ and ortho to -F	
7.0 - 7.4	Triplet (or doublet of doublets)	J(H,H) \approx 2-3, J(H,F) \approx 8-10	H ortho to -Cl and meta to -F	
Amide Protons	7.0 - 7.5 (broad singlet)	Broad singlet	-	-NH ₂

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Chloro-4-fluorobenzenesulfonamide**.

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Figure 2: Workflow for ^1H NMR Spectroscopic Analysis.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The ^{13}C NMR spectrum is typically acquired using the same sample prepared for ^1H NMR. Due to the low natural abundance of the ^{13}C isotope, a larger number of scans is usually required. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation:

The aromatic carbons of **2-Chloro-4-fluorobenzenesulfonamide** are expected to resonate in the typical downfield region for aromatic compounds (δ 110-160 ppm).^{[1][2]} The chemical shifts will be influenced by the attached substituents. The carbon atoms directly bonded to the

electronegative chlorine, fluorine, and sulfur atoms will show the most significant shifts. The carbon attached to the fluorine will also exhibit splitting due to carbon-fluorine coupling.

Predicted ^{13}C NMR Data	Chemical Shift (δ , ppm)	Assignment
Aromatic Carbons	135 - 145	C-SO ₂ NH ₂
160 - 170 (d, J(C,F) \approx 250-260 Hz)	C-F	
130 - 140	C-Cl	
115 - 130	Other aromatic carbons	

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-Chloro-4-fluorobenzenesulfonamide**.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Experimental Protocol:

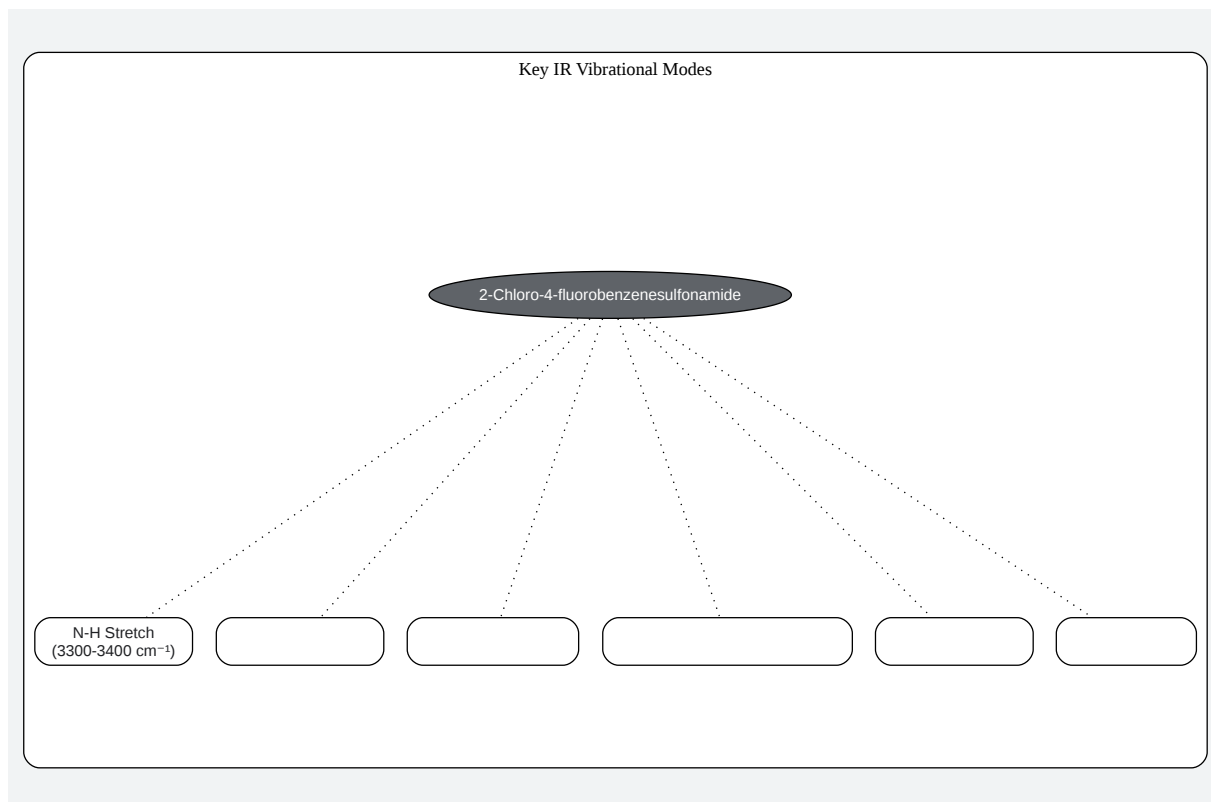
The IR spectrum of solid **2-Chloro-4-fluorobenzenesulfonamide** can be obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded using an FT-IR spectrometer.

Data Interpretation:

The IR spectrum will display characteristic absorption bands for the sulfonamide group, the aromatic ring, and the carbon-halogen bonds.

Predicted IR Data	Wavenumber (cm ⁻¹)	Intensity	Assignment
N-H Stretch	3300 - 3400	Medium-Strong	Asymmetric and symmetric stretching of -NH ₂
Aromatic C-H Stretch	3000 - 3100	Medium-Weak	Stretching of C-H bonds on the benzene ring[3][4]
Aromatic C=C Stretch	1450 - 1600	Medium	In-ring carbon-carbon stretching vibrations[3][4]
S=O Stretch	1300 - 1350 and 1150 - 1180	Strong	Asymmetric and symmetric stretching of the sulfonyl group
C-F Stretch	1000 - 1300	Strong	Stretching of the carbon-fluorine bond
C-Cl Stretch	600 - 800	Medium-Strong	Stretching of the carbon-chlorine bond

Table 3: Predicted Infrared Absorption Bands for **2-Chloro-4-fluorobenzenesulfonamide**.



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Figure 3: Characteristic Infrared Absorptions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol:

A dilute solution of **2-Chloro-4-fluorobenzenesulfonamide** is introduced into the mass spectrometer, typically using electrospray ionization (ESI). The molecules are ionized, and the resulting ions are separated based on their m/z ratio and detected. High-resolution mass

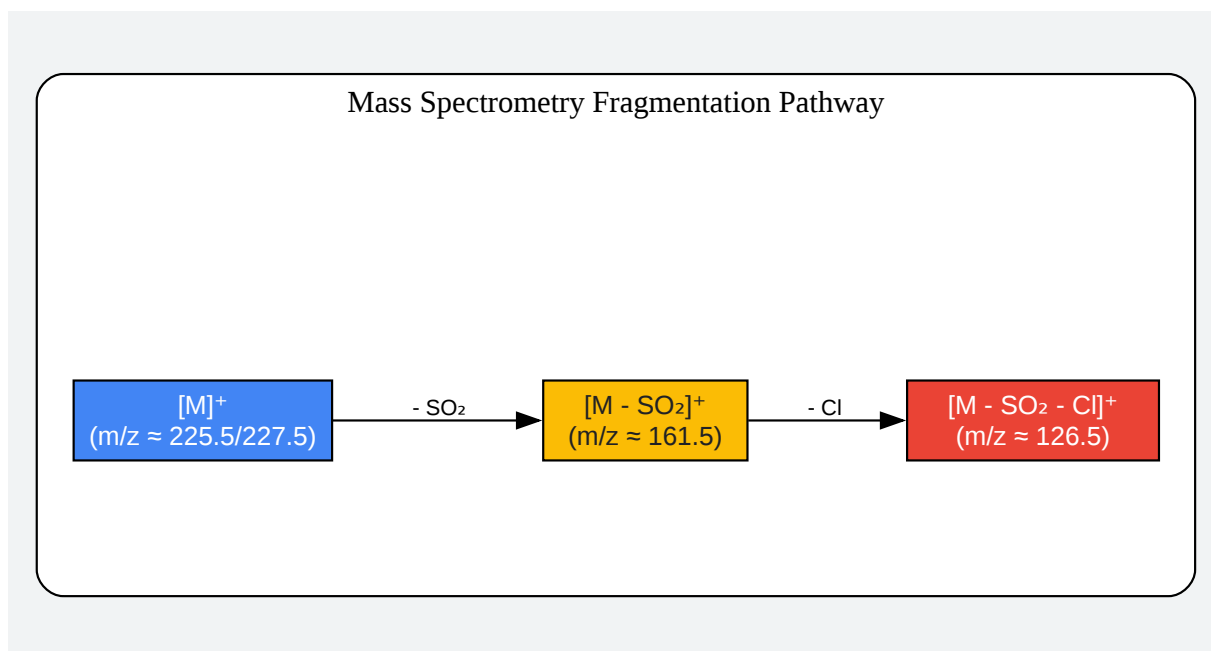
spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Data Interpretation:

The mass spectrum will show a molecular ion peak ($[M]^+$ or $[M+H]^+$) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an approximate 3:1 ratio for the M and M+2 peaks). The fragmentation of sulfonamides in the mass spectrometer often involves the loss of SO_2 .^[5]

Predicted MS Data	m/z (Mass-to-Charge Ratio)	Assignment
Molecular Ion	~225.5	$[M]^+$ (for ^{35}Cl isotope)
~227.5	$[M]^+$ (for ^{37}Cl isotope)	
Fragment Ions	~161.5	$[M - SO_2]^+$
~126.5	$[M - SO_2 - Cl]^+$	
~79	$[SO_2NH]^+$	

Table 4: Predicted Mass Spectrometry Data for **2-Chloro-4-fluorobenzenesulfonamide**.



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Figure 4: Predicted Fragmentation in Mass Spectrometry.

Conclusion

The comprehensive spectroscopic characterization of **2-Chloro-4-fluorobenzenesulfonamide** through NMR, IR, and MS provides a self-validating system for structural confirmation. The congruence of data from these orthogonal techniques offers a high degree of confidence in the identity and purity of the compound. For researchers in drug discovery and development, a thorough understanding of these spectroscopic principles and their application is indispensable for advancing new chemical entities from the laboratory to clinical evaluation. This guide serves as a practical framework for the acquisition, interpretation, and application of spectroscopic data in the rigorous scientific endeavor of modern pharmaceutical research.

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